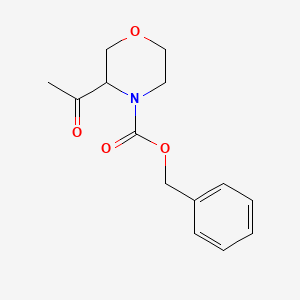![molecular formula C28H23N3O2S B11776968 3-Amino-4-(4-methoxyphenyl)-N-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11776968.png)
3-Amino-4-(4-methoxyphenyl)-N-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-(4-methoxyphenyl)-N-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family
Métodos De Preparación
The synthesis of 3-Amino-4-(4-methoxyphenyl)-N-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions. One common method involves the Thorpe-Ziegler reaction, which starts with 3-cyanopyridine-2(1H)-thiones . The synthetic route includes the following steps:
Formation of the thieno[2,3-b]pyridine core: This is achieved by reacting 3-cyanopyridine-2(1H)-thiones with appropriate aryl aldehydes or ketones in the presence of a base.
Amination: The resulting intermediate is then subjected to amination to introduce the amino group at the 3-position.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
3-Amino-4-(4-methoxyphenyl)-N-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Cyclization: It can participate in cyclization reactions to form polycyclic systems with potential biological activity.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions include various substituted thieno[2,3-b]pyridine derivatives with potential pharmacological properties.
Aplicaciones Científicas De Investigación
3-Amino-4-(4-methoxyphenyl)-N-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antioxidant, and anticancer agent. Its derivatives have shown activity against various bacterial and fungal strains.
Materials Science: The compound exhibits fluorescent properties, making it useful in the development of fluorescent probes and materials for imaging applications.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving oxidative stress and free radical scavenging.
Mecanismo De Acción
The mechanism of action of 3-Amino-4-(4-methoxyphenyl)-N-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and reactive oxygen species, thereby preventing oxidative damage .
Comparación Con Compuestos Similares
Similar compounds to 3-Amino-4-(4-methoxyphenyl)-N-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide include:
- 3-Amino-4-phenyl-6-p-tolyl-thieno[2,3-b]pyridine-2-carboxamide
- 3-Amino-6-p-tolyl-thieno[2,3-b]pyridine-2-carboxylic acid (4-bromo-phenyl)-amide
These compounds share the thieno[2,3-b]pyridine core but differ in their substituents, which can significantly impact their biological activity and applications
Propiedades
Fórmula molecular |
C28H23N3O2S |
|---|---|
Peso molecular |
465.6 g/mol |
Nombre IUPAC |
3-amino-4-(4-methoxyphenyl)-6-(4-methylphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C28H23N3O2S/c1-17-8-10-19(11-9-17)23-16-22(18-12-14-21(33-2)15-13-18)24-25(29)26(34-28(24)31-23)27(32)30-20-6-4-3-5-7-20/h3-16H,29H2,1-2H3,(H,30,32) |
Clave InChI |
RIWITOZOFOZFSB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)OC)C(=C(S3)C(=O)NC5=CC=CC=C5)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 9-bromo-8-fluoro-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate](/img/structure/B11776886.png)
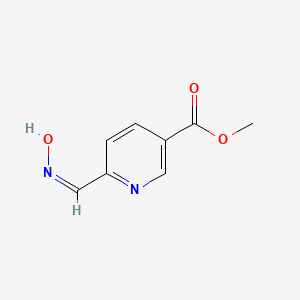
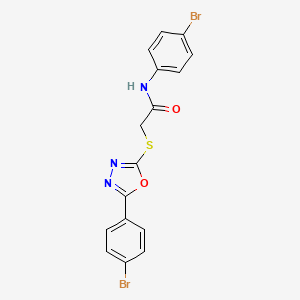
![4-(2-Methoxyphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11776905.png)
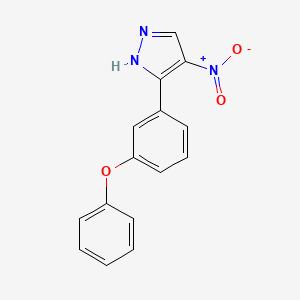
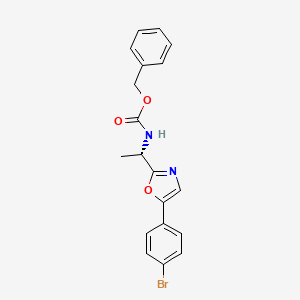
![Ethyl5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol](/img/structure/B11776923.png)
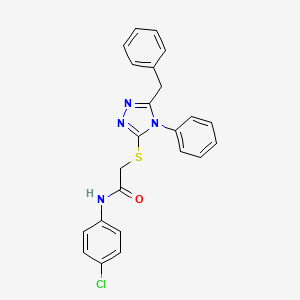
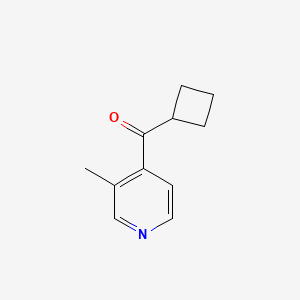

![1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B11776964.png)
![Thieno[2,3-d]thiazole](/img/structure/B11776972.png)

